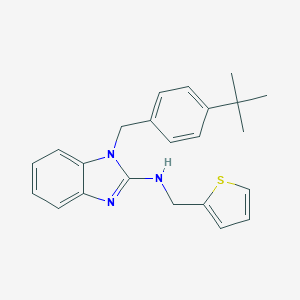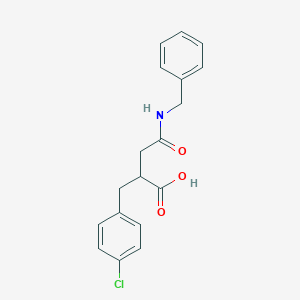amino]-N-(2-methoxy-5-nitrophenyl)propanamide](/img/structure/B226811.png)
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide, also known as DMEMAN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMEMAN is a small molecule that belongs to the class of amides and has a molecular weight of 412.5 g/mol.
作用机制
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that contribute to inflammation. 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide also inhibits the activity of vascular endothelial growth factor (VEGF), which is a signaling protein that promotes the growth of blood vessels in tumors.
生化和生理效应
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the formation of new blood vessels in tumors. 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide has also been shown to reduce inflammation and oxidative stress in various animal models.
实验室实验的优点和局限性
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and reach its target sites, making it a potentially effective therapeutic agent. 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide can also be toxic at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for research on 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide. One area of interest is the development of new formulations of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide with other anti-cancer and anti-inflammatory agents. Additionally, further studies are needed to determine the safety and efficacy of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide in human clinical trials.
合成方法
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetonitrile with methylamine, followed by reduction of the resulting imine with sodium borohydride, and then acylation of the resulting amine with 2-methoxy-5-nitrobenzoic acid chloride. The final product is obtained through purification and isolation steps.
科学研究应用
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of cancer, inflammation, and other diseases.
属性
产品名称 |
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide |
|---|---|
分子式 |
C21H27N3O6 |
分子量 |
417.5 g/mol |
IUPAC 名称 |
3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(2-methoxy-5-nitrophenyl)propanamide |
InChI |
InChI=1S/C21H27N3O6/c1-23(11-9-15-5-7-19(29-3)20(13-15)30-4)12-10-21(25)22-17-14-16(24(26)27)6-8-18(17)28-2/h5-8,13-14H,9-12H2,1-4H3,(H,22,25) |
InChI 键 |
WJCUWSOHNWUVDO-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
规范 SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B226730.png)
![2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226737.png)
![2,6-Ditert-butyl-4-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226743.png)
![N-(2-phenylimidazo[1,2-a]pyridin-8-yl)-2-(2-quinolinylsulfanyl)acetamide](/img/structure/B226767.png)

![N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide](/img/structure/B226771.png)



amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B226777.png)
amino]propanamide](/img/structure/B226778.png)
![4-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226783.png)

methanone](/img/structure/B226796.png)